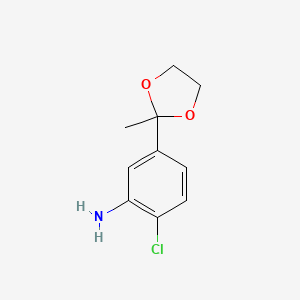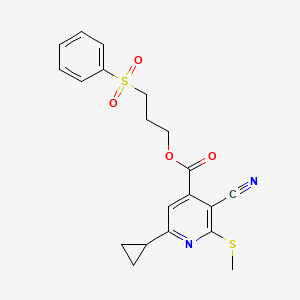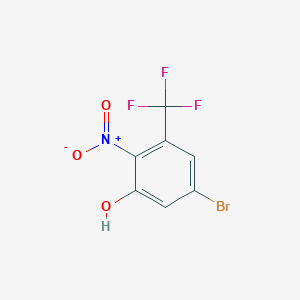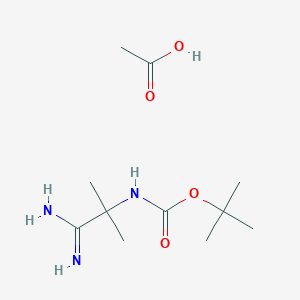
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polyurethane Cationomers
Research by Buruianǎ et al. (2005) explored the synthesis of polyurethane cationomers with aniline groups, focusing on the creation of polymeric films with fluorescent properties. This study involved the synthesis of new o-hydroxy Schiff bases, incorporating structures similar to 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline, to obtain materials with potential applications in fluorescent tagging and imaging technologies Buruianǎ et al., 2005.
Redox Reactions of Aniline Derivatives
The work by Laha and Luthy (1990) examined the redox reactions between manganese dioxide and aniline derivatives, including structures related to this compound. Their findings shed light on potential environmental pathways for the transformation of these compounds in soil and water systems, emphasizing their relevance in environmental chemistry and pollutant degradation studies Laha & Luthy, 1990.
Electrochemical Decomposition in Ionic Liquids
Haerens et al. (2009) investigated the electrochemical stability of deep-eutectic solvents containing 2-methyl-1,3-dioxolane, highlighting the formation of various decomposition products. This study is crucial for understanding the electrochemical behavior of compounds structurally related to this compound in ionic liquids, offering insights into their applications in metal electrodeposition and challenges in their environmental impact Haerens et al., 2009.
Photocatalysis of Chlorinated Aniline
Chu et al. (2007) studied the TiO2-induced photocatalysis of chlorinated anilines, which directly relates to the environmental degradation of compounds like this compound. Their findings on the effect of solution pH and peroxide on the degradation rate provide valuable information for wastewater treatment and the mitigation of pollution from aniline-based compounds Chu, Choy, & So, 2007.
Determination of Phenolic Moieties in Lignins
Granata and Argyropoulos (1995) utilized 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with structural similarities to this compound, for the accurate determination of phenolic moieties in lignins. Their work contributes to the advancement of analytical techniques in the study of lignin structure and composition, essential for the development of bio-based materials and energy sources Granata & Argyropoulos, 1995.
Properties
IUPAC Name |
2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCWVXHNHQLDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957871.png)
![[3-(Difluoromethyl)oxetan-3-yl]methanol](/img/structure/B2957873.png)
![3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide](/img/structure/B2957876.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2957877.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2957880.png)
![N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride](/img/structure/B2957881.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)


![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)
